[1] Broccoli or Sulforaphane: Is It the Source or Dose That Matters? )[2] Sulforaphane: A naturally occurring cancer chemopreventive agent )
Chronic inflammation is a hallmark of various diseases, including heart disease, arthritis, and neurodegenerative disorders. Research suggests that sulforaphane possesses anti-inflammatory properties. Studies have shown that sulforaphane can suppress the production of inflammatory mediators and reduce oxidative stress, both of which contribute to chronic inflammation [3, 4]. Further investigation into this area may lead to the development of novel therapeutic strategies for inflammatory diseases.
[3] Sulforaphane: Its “Coming of Age” as a Clinically Relevant Nutraceutical in the Prevention and Treatment of Chronic Disease )[4] The Role of Sulforaphane in Cardiovascular Disease )
[5] Neuroprotective Effects of Sulforaphane in Neurodegenerative Diseases )[6] Sulforaphane and its health benefits: a review )
Sulforaphane is a naturally occurring compound classified as an isothiocyanate, primarily found in cruciferous vegetables such as broccoli, Brussels sprouts, and kale. Its chemical structure is represented as 1-isothiocyanato-4-methylsulfinylbutane, with a molecular formula of C₆H₁₁NOS₂ and a molecular weight of approximately 177.28 g/mol. Sulforaphane is formed through the enzymatic conversion of glucoraphanin, a glucosinolate precursor, when the plant is damaged (e.g., through chewing or chopping) and the enzyme myrosinase is activated .
Sulforaphane exhibits a wide range of biological activities, particularly in cancer prevention and treatment. It has been shown to induce apoptosis in cancer cells by activating various caspases (caspase-3, caspase-7, caspase-8, and caspase-9) and modulating key regulatory proteins involved in cell cycle control (e.g., p53 and Bcl-2) . Additionally, sulforaphane has antioxidant properties, promoting the production of detoxifying enzymes through the nuclear factor erythroid 2-related factor 2 pathway.
Sulforaphane can be synthesized both naturally and artificially. The natural synthesis occurs via enzymatic action on glucoraphanin, while chemical synthesis methods have been developed for laboratory purposes.
Sulforaphane has garnered attention for its potential health benefits and applications in various fields:
Research has shown that sulforaphane interacts with various biological systems:
Several compounds share structural or functional similarities with sulforaphane. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Benzyl Isothiocyanate | Isothiocyanate | Exhibits antibacterial properties; used in organic synthesis. |
Phenethyl Isothiocyanate | Isothiocyanate | Known for anticancer activity; derived from mustard seeds. |
Allyl Isothiocyanate | Isothiocyanate | Commonly found in mustard; has antimicrobial effects. |
Indole-3-Carbinol | Indole derivative | Converts into bioactive forms that regulate estrogen metabolism. |
Glucoraphanin | Glucosinolate precursor | Direct precursor to sulforaphane; found in cruciferous vegetables. |
Sulforaphane stands out due to its potent anticancer properties, ability to modulate detoxifying enzymes effectively, and its role in enhancing cellular antioxidant defenses compared to other isothiocyanates.
Sulforaphane is an organosulfur compound belonging to the isothiocyanate class with the molecular formula C₆H₁₁NOS₂ [1] [2] [3]. The compound has a molecular weight ranging from 177.28 to 177.30 grams per mole [1] [2] [4]. The International Union of Pure and Applied Chemistry systematic name for sulforaphane is 1-isothiocyanato-4-(methylsulfinyl)butane [1] [3] [5]. The compound is identified by the Chemical Abstracts Service registry number 4478-93-7 for the racemic form, with distinct numbers for the individual enantiomers: 142825-10-3 for the R-form and 155320-20-0 for the S-form [1] [6] [4].
The molecular structure of sulforaphane features a linear four-carbon chain backbone with two key functional groups: an isothiocyanate group (-N=C=S) at one terminus and a methylsulfinyl group (-S(O)CH₃) at the other end [1] [3] [5]. This structural arrangement confers unique chemical and biological properties to the molecule. The compound contains a total of 21 atoms, including 10 heavy atoms (non-hydrogen atoms), with 6 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 2 sulfur atoms constituting the core structure [7] [8]. The molecule possesses 5 rotatable bonds, contributing to its conformational flexibility, and exhibits 2 to 4 hydrogen bond acceptors with no hydrogen bond donors [7] [8].
Sulforaphane exists as two distinct stereoisomers due to the presence of a stereogenic sulfur atom in the methylsulfinyl functional group [2] [6] [9]. The sulfur atom serves as the sole chirality center in the molecule, generating R and S enantiomeric forms [2] [6] [9]. The naturally occurring form is R-sulforaphane, which predominates in biological systems and cruciferous vegetables [2] [9]. The synthetic racemic mixture, designated as R,S-sulforaphane or DL-sulforaphane, contains equal proportions of both enantiomers and is commonly employed in research applications [9] [4].
The absolute configuration of the naturally occurring enantiomer is designated as R_S, following the Cahn-Ingold-Prelog priority rules for stereochemical assignment [9]. R-sulforaphane exhibits a specific optical rotation of -76 to -78.2 degrees when measured at the sodium D-line with a concentration of 1.3 grams per 100 milliliters in chloroform [9]. The stereochemical distinction between the enantiomers is of biological significance, as R-sulforaphane demonstrates superior potency as an inducer of carcinogen-detoxifying enzyme systems in rat liver and lung tissue compared to the S-isomer [9] [10]. This differential biological activity underscores the importance of stereochemical considerations in understanding sulforaphane's mechanism of action.
Sulforaphane exhibits considerable variation in its melting point, with reported values ranging from 58.6°C to 91.2°C [11] [12] [13]. The average melting point is documented as 74.6°C, representing the midpoint of this range [12] [13]. This substantial temperature range variation of 32.6°C reflects the compound's sensitivity to environmental conditions and purity factors [11] [12] [13]. The wide melting point range can be attributed to several factors, including the presence of different stereoisomeric forms, varying degrees of hydration, and potential impurities in different preparations. The thermally labile nature of sulforaphane contributes to degradation processes that may occur even at temperatures approaching the melting point, which can influence the observed melting behavior [13] [14] [15].
Sulforaphane demonstrates distinct solubility characteristics across different solvent systems, with significant implications for its stability and bioavailability. The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations of 40 milligrams per milliliter [4] [16] [17] [18]. Methanol, ethanol, and ethyl acetate also serve as effective solvents for sulforaphane dissolution [16] [19] [17] [18]. However, the stability of sulforaphane varies dramatically depending on the solvent system employed.
In aqueous environments, sulforaphane shows limited solubility and poor stability due to base-catalyzed degradation processes [16] [14]. Phosphate buffered saline at pH 7.2 supports approximately 10 milligrams per milliliter solubility, though storage in aqueous solutions is not recommended for extended periods due to rapid degradation [16]. Organic solvents generally provide enhanced stability, with acetonitrile, isopropanol, and triglyme supporting both good solubility and relative chemical stability [14]. Polyethylene glycol 400 offers particularly favorable conditions, providing both enhanced solubility and improved chemical stability compared to aqueous systems [14]. Dimethyl formamide supports moderate solubility at approximately 3 milligrams per milliliter while maintaining compound integrity [16].
The biological activity of sulforaphane is intrinsically linked to its molecular structure, particularly the isothiocyanate functional group and the methylsulfinyl moiety [20] [21]. The compound's high bioavailability, approaching 80 percent, results from its optimal molecular weight of 177.29 grams per mole and lipophilic character with a logarithmic partition coefficient (LogP) of 0.23 [20]. This structural configuration enables efficient absorption through intestinal epithelium and cellular membranes, distinguishing sulforaphane from larger polyphenolic compounds that typically exhibit bioavailability of only 1 to 8 percent [20].
The stereochemistry of the sulfoxide moiety directly influences biological potency, with R-sulforaphane demonstrating significantly greater activity than the S-enantiomer in modulating carcinogen-metabolizing enzymes [9] [10]. The linear four-carbon chain structure provides optimal spacing between the electrophilic isothiocyanate group and the methylsulfinyl functionality, facilitating specific protein interactions and cellular uptake mechanisms [20] [21]. The topological polar surface area, ranging from 29.43 to 80.73 square angstroms, contributes to the compound's ability to traverse biological membranes while maintaining sufficient polarity for aqueous phase interactions [7] [8] [22].
The isothiocyanate functional group (-N=C=S) represents the primary reactive center in sulforaphane, characterized by a highly electrophilic central carbon atom that is susceptible to nucleophilic attack [23] [24] [25]. This electron-deficient carbon readily undergoes reactions with electron-rich nucleophiles, including thiol groups, amino groups, and hydroxyl functionalities [23] [24] [25]. The reactivity of this functional group underlies many of sulforaphane's biological activities and chemical instability characteristics.
Thiol-containing compounds, including glutathione and cysteine residues in proteins, readily react with the isothiocyanate group to form dithiocarbamate adducts [23] [24] [26]. Glutathione conjugation occurs through glutathione S-transferase-mediated processes, representing a primary metabolic pathway for sulforaphane [23] [27] [21]. The formation of dithiocarbamate linkages with cysteine residues in proteins, particularly Keap1, constitutes a fundamental mechanism for sulforaphane's transcriptional regulatory effects [23] [24] [26]. These interactions can be reversible when involving sulfhydryl groups or irreversible when forming thiourea derivatives [26] [28] [29].
Temperature significantly influences the reactivity of the isothiocyanate functional group, with increased temperatures promoting more rapid nucleophilic attack and subsequent degradation [24] [25] [15]. The primary thermal degradation product is N,N'-di-(methylsulfinyl)butyl thiourea, formed through dimerization reactions in aqueous environments [28] [30]. This temperature-dependent reactivity necessitates careful storage conditions, typically at -20°C, to maintain compound integrity over extended periods [31] [16]. The high reactivity of the isothiocyanate group also contributes to sulforaphane's light sensitivity and susceptibility to oxidative degradation under elevated oxygen conditions [4] [13].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₁NOS₂ | [1] [2] [3] |
Molecular Weight (g/mol) | 177.28-177.30 | [1] [2] [4] |
CAS Number | 4478-93-7 (racemic), 142825-10-3 (R-form), 155320-20-0 (S-form) | [1] [6] [4] |
IUPAC Name | 1-Isothiocyanato-4-(methylsulfinyl)butane | [1] [3] [5] |
Physical Form | Liquid | [4] [31] |
Color | Slightly yellow to pale yellow | [4] [31] |
Density (g/cm³) | 1.17-1.2 ± 0.1 | [4] [7] [10] |
Refractive Index | 1.566-1.567 | [7] [10] [32] |
Boiling Point (°C at 760 mmHg) | 368.2 ± 25.0 | [10] [32] [33] |
Flash Point (°C) | 176.5 ± 23.2 | [10] [33] [8] |
Vapor Pressure (mmHg at 25°C) | 0.0 ± 0.8 | [10] [33] |
LogP | 0.23-0.407 | [7] [20] [33] |
Topological Polar Surface Area (Ų) | 29.43-80.73 | [7] [8] [22] |
Heavy Atom Count | 10 | [7] [8] |
Rotatable Bond Count | 5 | [7] [8] |
Hydrogen Bond Acceptor Count | 2-4 | [7] [8] |
Hydrogen Bond Donor Count | 0 | [7] [8] |
Temperature Parameter | Value | Reference |
---|---|---|
Melting Point Range (°C) | 58.6-91.2 | [11] [12] [13] |
Average Melting Point (°C) | 74.6 | [12] [13] |
Minimum Reported Melting Point (°C) | 58.6 | [11] [12] [13] |
Maximum Reported Melting Point (°C) | 91.2 | [11] [12] [13] |
Temperature Range Variation (°C) | 32.6 | [11] [12] [13] |
Storage Temperature (°C) | -20 | [31] [14] |
Thermal Stability Assessment | Thermally labile, degrades at elevated temperatures | [13] [14] [15] |
Solvent | Solubility | Stability Assessment | Reference |
---|---|---|---|
Dimethyl sulfoxide (DMSO) | 40 mg/mL (soluble) | Good | [4] [16] [17] [18] |
Methanol | Soluble | Poor (rapid degradation) | [16] [19] [17] [18] |
Ethanol | Soluble | Moderate | [16] [19] [18] |
Ethyl acetate | Soluble | Good | [19] [17] [18] |
Chloroform | Soluble | Good | [17] |
Acetonitrile | Relatively stable | Good | [14] |
Isopropanol | Moderately stable | Good | [14] |
Water (aqueous buffers) | Sparingly soluble | Poor (base catalyzed degradation) | [16] [14] |
Phosphate buffered saline (PBS, pH 7.2) | ~10 mg/mL | Moderate | [16] |
Dimethyl formamide (DMF) | ~3 mg/mL | Good | [16] |
Polyethylene glycol 400 (PEG 400) | Enhanced stability | Enhanced | [14] |
Triglyme | Relatively stable | Good | [14] |
Stereochemical Parameter | Value/Description | Reference |
---|---|---|
Chirality Center | Sulfur atom in methylsulfinyl group | [2] [6] [9] |
Number of Stereoisomers | 2 (R and S enantiomers) | [2] [6] [9] |
Natural Enantiomer | R-Sulforaphane | [2] [9] |
Synthetic Form | Racemic mixture (R,S-Sulforaphane) | [9] [4] |
R-Sulforaphane CAS Number | 142825-10-3 | [6] [9] |
S-Sulforaphane CAS Number | 155320-20-0 | [6] |
Absolute Configuration (Natural) | R_S configuration | [9] |
Optical Rotation [α]D (R-form) | -76 to -78.2° (c 1.3, CHCl₃) | [9] |
Stereogenic Atom | Sulfur atom | [2] [6] [9] |
Enantiomeric Configuration Priority | R > S (biological activity) | [9] [10] |
Stability Parameter | Value/Description | Reference |
---|---|---|
pH Stability (Optimal) | pH 4.0-5.0 (acidic conditions) | [14] [15] [34] |
pH Stability (Poor) | pH 8.0-9.0 (basic conditions) | [14] [15] |
Temperature Sensitivity Factor | 3.1-4.0× per 10°C increase | [14] [15] [35] |
Activation Energy (Ea) - Blanched Broccoli (kJ/mol) | 19.4 | [30] [35] |
Activation Energy (Ea) - Formation (kJ/mol) | 30-48 | [30] [35] |
Activation Energy (Ea) - Degradation (kJ/mol) | 58-70 | [30] [35] [34] |
First-Order Degradation Kinetics | Yes (apparent first-order) | [14] [15] [30] [34] |
Base Catalyzed Degradation | Yes (rate increases with pH) | [14] [15] |
Light Sensitivity | Light sensitive | [4] |
Oxygen Sensitivity | Degrades under elevated oxygen | [13] |
Storage Stability (-20°C) | Stable for ≥2 years | [31] [16] |
Reactive Feature | Description/Mechanism | Reference |
---|---|---|
Functional Group | -N=C=S (isothiocyanate) | [23] [24] [25] |
Electrophilic Center | Central carbon atom (electron-deficient) | [23] [24] [25] [26] |
Nucleophile Susceptibility | High (nucleophilic attack susceptible) | [23] [24] [25] |
Reaction with Thiol Groups | Forms dithiocarbamate adducts | [23] [24] [26] |
Reaction with Glutathione | GSH conjugation via GST enzymes | [23] [27] [21] |
Reaction with Cysteine Residues | Covalent modification of proteins | [23] [24] [26] |
Dithiocarbamate Formation | Reversible with sulfhydryl groups | [26] |
Thiourea Formation | Irreversible thiourea derivatives | [28] [29] |
Primary Degradation Product | N,N'-di-(methylsulfinyl)butyl thiourea | [28] [30] |
Reactivity Temperature Dependence | Increased reactivity at higher temperatures | [24] [25] [15] |